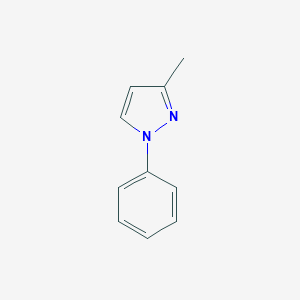

3-Methyl-1-phenyl-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-7-8-12(11-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXLUGSJEMSDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150179 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-54-7 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-phenyl-1H-pyrazole

CAS Number: 1128-54-7

This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemical properties, synthesis, and potential applications of this molecule. While the pyrazole scaffold is known for a wide range of biological activities, specific data on the biological mechanisms of 3-Methyl-1-phenyl-1H-pyrazole itself is limited. This guide summarizes the available chemical data and places the compound within the broader context of pyrazole derivatives' pharmacological potential.

Chemical and Physical Properties

3-Methyl-1-phenyl-1H-pyrazole is a solid at room temperature, appearing as white to pale yellow crystals. It is largely insoluble in water but soluble in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 1128-54-7 | [1] |

| Appearance | White to cream or pale yellow crystals or crystalline powder | |

| Melting Point | 34-36 °C | |

| Boiling Point | 255-256 °C (at 752 Torr) | |

| Density | 1.076 g/cm³ | |

| Refractive Index | 1.5870 (at 20 °C) | |

| Water Solubility | Insoluble |

Spectral Data

Key spectral data for the characterization of 3-Methyl-1-phenyl-1H-pyrazole are summarized below.

| Technique | Data Highlights |

| ¹H NMR | Spectral data is available, confirming the proton environments within the molecule. |

| GC-MS | Mass spectrometry data confirms the molecular weight and fragmentation pattern. |

| FTIR | Infrared spectroscopy data reveals the characteristic vibrational frequencies of the functional groups present.[1] |

Safety and Handling

3-Methyl-1-phenyl-1H-pyrazole is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Skin Irritant (Category 2) | Irritant | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritant (Category 2A) | Irritant | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Irritant | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocols

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole and its derivatives is well-documented in the chemical literature. Below are representative experimental protocols.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole from Ethyl Acetoacetate and Phenylhydrazine

This is a classic and widely used method for the synthesis of pyrazole derivatives, often referred to as the Knorr pyrazole synthesis.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Petroleum ether

Procedure:

-

In a round-bottom flask, combine 1 ml of ethyl acetoacetate and 0.88 ml of phenylhydrazine.[2]

-

Reflux the mixture for approximately 1 hour.[2]

-

After reflux, a sticky mass is typically obtained.[2]

-

Add petroleum ether to the round-bottom flask to solidify the product.[2]

-

Transfer the contents to a beaker and allow it to stand for a few minutes.[2]

-

Scrape the solidified product from the beaker.[2]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one

This protocol describes the synthesis of a derivative of the target compound, illustrating a common modification.

Materials:

-

3-Methyl-1-phenyl-4-acetylpyrazol-5-one

-

Lawesson's reagent

-

Toluene

-

iso-Propanol (for recrystallization)

Procedure:

-

In a closed vessel, dissolve 3-methyl-1-phenyl-4-acetylpyrazol-5-one (2 mmol) and Lawesson's reagent (1 mmol) in 15 mL of toluene.[3]

-

Stir the solution at 150 °C for 5 hours.[3]

-

After the reaction is complete, the crude product is purified by column chromatography to yield the pure 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one.[3]

-

The final product can be further purified by recrystallization from iso-propanol to obtain orange-colored crystal blocks.[3]

Biological Activities and Potential Applications

The pyrazole nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[4][5] These include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5][6]

While 3-Methyl-1-phenyl-1H-pyrazole itself is primarily used as a chemical intermediate in the synthesis of more complex molecules, its structural motif is of interest to drug discovery. For instance, derivatives of 3-(2-naphthyl)-1-phenyl-1H-pyrazole have been investigated as potent antioxidants and 15-Lipoxygenase inhibitors.[7][8] Furthermore, other pyrazole derivatives have been designed and synthesized as multi-targeted inhibitors of kinases like JAK2/3 and Aurora A/B, which are implicated in cancer.[9]

It is important to note that specific biological studies detailing the mechanism of action, protein targets, or signaling pathway modulation for 3-Methyl-1-phenyl-1H-pyrazole are not extensively reported in the current scientific literature. Therefore, its biological role is largely inferred from the activities of structurally related pyrazole compounds. Further research is needed to elucidate the specific pharmacological profile of this particular molecule.

Visualizations

Synthesis Workflow of 3-Methyl-1-phenyl-1H-pyrazole

The following diagram illustrates a typical synthesis route for 3-Methyl-1-phenyl-1H-pyrazole.

Caption: A simplified workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole.

References

- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1-phenyl-1H-pyrazole chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities. Their derivatives are integral to many pharmaceutical agents, demonstrating a wide range of therapeutic properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on a specific derivative, 3-Methyl-1-phenyl-1H-pyrazole, providing a detailed overview of its chemical identity, structural characteristics, synthesis, and analytical characterization. This document is intended to serve as a comprehensive resource for researchers engaged in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Structure and Nomenclature

The compound 3-Methyl-1-phenyl-1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring.

Chemical Structure:

IUPAC Name: 3-methyl-1-phenyl-1H-pyrazole[1]

Physicochemical and Spectroscopic Data

Quantitative data for 3-Methyl-1-phenyl-1H-pyrazole (CAS No: 1128-54-7) are summarized below. This information is critical for its identification, purification, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Exact Mass | 158.084398327 Da | [1] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (s), 2.37 (s, 3H) | [2] |

| Mass Spectrometry | (GC-MS, EI) m/z: 158 (M⁺, 100.0%), 157 (47.9%), 130 (17.0%), 90 (8.8%), 77 (20.1%) | [2] |

| Infrared (IR) | (Vapor Phase) Major peaks include those corresponding to C-H (aromatic and aliphatic), C=C, and C=N stretching vibrations. | [1] |

Experimental Protocols

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. The most common and established method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Materials:

-

1,3-Dicarbonyl compound (e.g., acetylacetone for 3,5-dimethyl-1-phenyl-1H-pyrazole)

-

Phenylhydrazine

-

Ethanol (Solvent)

-

Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) or acid/base catalyst)

-

Silica gel for column chromatography

Procedure:

-

A 25 mL round-bottomed flask is charged with the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Ethanol (10 mL) is added as the solvent.

-

A catalytic amount of a suitable catalyst (e.g., 5 mol %) is added to the mixture.

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is filtered off from the reaction mixture.

-

The solvent is evaporated under reduced pressure to obtain the crude product.

-

The crude product is purified by column chromatography over silica gel to afford the pure pyrazole derivative.[3]

Note: While the provided reference outlines the general synthesis of various pyrazoles, the specific 1,3-dicarbonyl precursor for 3-Methyl-1-phenyl-1H-pyrazole would be 1-phenylbutane-1,3-dione, which is less common. More intricate multi-step syntheses may be required for this specific isomer.

Workflow and Process Visualization

The synthesis and characterization of a novel heterocyclic compound like 3-Methyl-1-phenyl-1H-pyrazole follows a structured workflow from initial reaction to final analysis. This process ensures the identity, purity, and structural integrity of the synthesized molecule.

Caption: General workflow for the synthesis and characterization of heterocyclic compounds.

Biological and Pharmacological Context

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with diverse pharmacological activities.[4] Derivatives have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[5] For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. While specific quantitative biological data for 3-Methyl-1-phenyl-1H-pyrazole is not extensively reported in public literature, its structural motif is of significant interest. It often serves as a key intermediate or starting material for the synthesis of more complex, biologically active pyrazole derivatives, such as various pyrazole-carboxamides which have shown anti-inflammatory and analgesic properties.[6] Researchers often modify the core structure of compounds like 3-Methyl-1-phenyl-1H-pyrazole to optimize activity against specific biological targets.

References

- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1-phenyl-1H-pyrazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic aromatic organic compound. It details the molecule's fundamental physicochemical properties, a standard experimental protocol for its synthesis, and a visual representation of the synthetic pathway. This guide is intended for professionals in research and development who require precise and actionable information.

Core Physicochemical Data

The essential quantitative data for 3-Methyl-1-phenyl-1H-pyrazole are summarized below. These properties are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3][4] |

| Molecular Weight | 158.20 g/mol | [2][3][5] |

| IUPAC Name | 3-methyl-1-phenylpyrazole | [2] |

| CAS Number | 1128-54-7 | [2] |

| Melting Point | 34-36 °C | |

| Boiling Point | 255-256 °C (at 752 Torr) | |

| Form | Crystals |

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

The synthesis of 3-Methyl-1-phenyl-1H-pyrazole is most commonly achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis. The following protocol outlines a representative method based on the reaction of phenylhydrazine with a 1,3-dicarbonyl compound.

Experimental Protocol: Cyclocondensation Synthesis

Objective: To synthesize 3-Methyl-1-phenyl-1H-pyrazole from phenylhydrazine and acetylacetone.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

-

Addition of Reactant: While stirring, slowly add acetylacetone (1 equivalent) to the solution. The addition is typically exothermic, and the rate should be controlled to maintain a moderate temperature.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux. Allow the reaction to proceed under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker of cold water.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product using a suitable organic solvent, such as dichloromethane (3 x 50 mL).

-

Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 3-Methyl-1-phenyl-1H-pyrazole by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as white to off-white crystals.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole via the cyclocondensation of phenylhydrazine and acetylacetone.

Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole.

References

- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 2. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

3-Methyl-1-phenyl-1H-pyrazole synthesis from phenylhydrazine and ethyl acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one, a key heterocyclic compound, from the reaction of phenylhydrazine and ethyl acetoacetate. This synthesis is a classic example of the Knorr pyrazole synthesis and is fundamental in the production of various pharmaceuticals, including the neuroprotective agent Edaravone.

Reaction Mechanism: The Knorr Pyrazole Synthesis

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one from phenylhydrazine and ethyl acetoacetate proceeds via the Knorr pyrazole synthesis. The reaction mechanism involves the initial condensation of phenylhydrazine with the keto group of ethyl acetoacetate to form a phenylhydrazone intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine moiety on the ester carbonyl group. The subsequent elimination of ethanol leads to the formation of the stable pyrazolone ring.

The reaction is typically regioselective, with the more nucleophilic nitrogen of phenylhydrazine attacking the ketone carbonyl of ethyl acetoacetate. The resulting product, 3-methyl-1-phenyl-1H-pyrazol-5-one, can exist in several tautomeric forms, with the CH, OH, and NH forms being the most significant. The equilibrium between these tautomers can be influenced by the solvent and the physical state.

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocols

Several protocols for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one have been reported. The following are detailed methodologies from cited literature.

Protocol 1: Solvent-Free Synthesis [1]

-

Reactants:

-

Phenylhydrazine (0.20 mol)

-

Ethyl acetoacetate (0.22 mol)

-

-

Procedure:

-

Place ethyl acetoacetate in a 100 mL one-necked flask equipped with a magnetic stirrer and immerse it in an ice-water bath (0 °C).

-

Add phenylhydrazine dropwise (1 mL/min).

-

After the addition is complete, tightly close the flask cap and continue the reaction for 1 hour at 80 °C, followed by 30 minutes at 90 °C.

-

Remove water, ethanol, and excess ethyl acetoacetate by vacuum stripping.

-

Wash the resulting solid with diethyl ether (20 mL) to obtain the product.

-

Protocol 2: Synthesis in Methanol with pH control [2]

-

Reactants:

-

Phenylhydrazine (0.5 mol)

-

Ethyl acetoacetate (0.5 mol)

-

Methanol (80 mL)

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a 500ml three-necked bottle, add methanol and phenylhydrazine.

-

Stir the solution and add concentrated hydrochloric acid to adjust the pH to 5-6.

-

Slowly add ethyl acetoacetate dropwise while maintaining the temperature at 40-90°C.

-

After the addition, reflux the reaction mixture for 1-6 hours.

-

Distill off the methanol.

-

Adjust the pH to neutral and continue to reflux for 1-3 hours at 60-80°C.

-

Cool the reaction solution to allow for crystal separation.

-

Filter the crude product.

-

Recrystallize the crude product from anhydrous methanol with activated carbon to obtain the pure product.

-

Protocol 3: Synthesis with Acetic Acid [3]

-

Reactants:

-

Ethyl acetoacetate (12.4 mL)

-

Phenylhydrazine (10 mL)

-

Acetic acid (1 mL)

-

Diethyl ether (30 mL)

-

-

Procedure:

-

Mix pure ethyl acetoacetate and phenylhydrazine, followed by the addition of acetic acid.

-

Heat the mixture on a boiling water bath in a fume cupboard for 1 hour with occasional stirring.

-

Allow the resulting heavy syrup to cool.

-

Add diethyl ether and stir the mixture vigorously until the product precipitates.

-

Filter the solid product, wash with ether, and dry.

-

Recrystallize from an equal volume of water and ethanol.

-

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of 3-methyl-1-phenyl-1H-pyrazol-5-one.

| Phenylhydrazine (mol) | Ethyl Acetoacetate (mol) | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 0.20 | 0.22 | None | None | 80-90 | 1.5 | ~100 | 126-128 | [1] |

| 0.5 | 0.5 | Methanol | HCl | 40-90 (reflux) | 1-6 | 94.8-97.1 | 127-127.6 | [2] |

| - | - | None | Acetic Acid | Water bath | 1 | - | - | [3] |

| - | - | None | None | Reflux | 1.5 | 64.92 | - | [4] |

Spectroscopic Data

The structural confirmation of 3-methyl-1-phenyl-1H-pyrazol-5-one is achieved through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, δ ppm) | 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | 170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6 | [1] |

| IR (cm⁻¹) | 3350 (N-H), 3060 (C-H, aromatic), 1740 (C=O) | [5] |

| Mass Spec. (m/z) | Molecular Ion: 174 |

Logical Relationships and Experimental Workflow

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-one follows a clear and logical workflow from starting materials to the final purified product.

Caption: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide on 3-Methyl-1-phenyl-1H-pyrazole: Discovery, Synthesis, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document details its historical discovery through the seminal work of Ludwig Knorr, outlines the foundational Knorr pyrazole synthesis, presents its key physicochemical and spectroscopic data in a structured format, and provides a detailed experimental protocol for its preparation. Visual diagrams are included to illustrate the synthetic workflow and the general reaction mechanism, adhering to specified technical guidelines for clarity and precision.

Discovery and Historical Context

The history of 3-Methyl-1-phenyl-1H-pyrazole is intrinsically linked to the pioneering work of German chemist Ludwig Knorr in the late 19th century. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr reported the synthesis of a new class of five-membered heterocyclic compounds: pyrazoles.[3][4][5] This discovery was a landmark in heterocyclic chemistry.

Knorr's initial work was driven by the quest for quinine-related compounds and led to the synthesis of Antipyrine (phenazone), a pyrazolone derivative that became the first synthetic analgesic drug and a commercial success.[6] The fundamental reaction he developed, now known as the Knorr Pyrazole Synthesis , involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][5][7] This versatile reaction remains a cornerstone for the synthesis of a wide array of substituted pyrazoles, including 3-Methyl-1-phenyl-1H-pyrazole.[8][9] Knorr's habilitation thesis in 1885 further elaborated on the formation of these carbon-nitrogen rings from acetoacetate derivatives.[6]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 3-Methyl-1-phenyl-1H-pyrazole, providing a ready reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | PubChem[10] |

| Molecular Weight | 158.20 g/mol | PubChem[10] |

| CAS Number | 1128-54-7 | PubChem[10] |

| Appearance | White crystals | ChemicalBook[11] |

| Melting Point | 34-36 °C | ChemicalBook[11] |

| Boiling Point | 255-256 °C (at 752 Torr) | ChemicalBook[11] |

| Density | 1.076 g/cm³ | ChemicalBook[11] |

| Refractive Index | 1.5870 (at 20°C) | ChemicalBook[11] |

| Water Solubility | Insoluble | ChemicalBook[11] |

| pKa | 0.87 ± 0.10 (Predicted) | ChemicalBook[11] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.79 (d), 7.64 (d), 7.41 (t), 7.23 (t), 6.23 (d), 2.37 (s) | ChemicalBook[12] |

| Mass Spectrometry (EI) | m/z: 158 (M⁺, 100.0%), 157 (47.9%), 130 (17.0%), 77 (20.1%) | ChemicalBook[12] |

Synthesis and Experimental Protocols

The primary route for synthesizing 3-Methyl-1-phenyl-1H-pyrazole is the Knorr Pyrazole Synthesis. The reaction involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, in this case, a derivative of acetoacetaldehyde or a related precursor. A common and closely related synthesis is that of its isomer, 3-methyl-1-phenyl-5-pyrazolone (Edaravone), which uses ethyl acetoacetate.[4][13]

General Experimental Protocol: Knorr Pyrazole Synthesis

This protocol outlines a general method for the synthesis of pyrazoles, adapted for 3-Methyl-1-phenyl-1H-pyrazole.

Materials:

-

Phenylhydrazine

-

1,3-Dicarbonyl compound (e.g., acetylacetone as a precursor to the required synthon)

-

Acid catalyst (e.g., acetic acid, sulfuric acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

-

Addition of Phenylhydrazine: Slowly add an equimolar amount of phenylhydrazine to the solution. The addition may be exothermic.

-

Catalysis and Reflux: Add a catalytic amount of acid. Heat the reaction mixture to reflux and maintain for a period of 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Extraction: Dilute the reaction mixture with dichloromethane and wash with water. The organic phases are combined, dried over anhydrous sodium sulfate, and filtered through a pad of diatomaceous earth.[11]

-

Purification: The solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyls can lead to the formation of two structural isomers.[3] Reaction conditions can be optimized to favor the desired isomer.

Visual Diagrams

Logical Relationship: The Knorr Pyrazole Synthesis

The following diagram illustrates the core components and outcome of the Knorr Pyrazole Synthesis.

Caption: Logical flow of the Knorr Pyrazole Synthesis.

Experimental Workflow: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of the target compound.

Caption: Step-by-step workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole.

Conclusion

3-Methyl-1-phenyl-1H-pyrazole, a direct descendant of Ludwig Knorr's foundational work, continues to be a relevant scaffold in modern chemical research. Its straightforward synthesis, coupled with the diverse biological activities exhibited by pyrazole derivatives, ensures its place as a valuable building block in the development of new therapeutic agents.[1][2] This guide provides the core technical information required by researchers to understand, synthesize, and characterize this important heterocyclic compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr Pyrazole Synthesis [drugfuture.com]

- 4. books.rsc.org [books.rsc.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-METHYL-1-PHENYLPYRAZOLE CAS#: 1128-54-7 [m.chemicalbook.com]

- 12. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 13. ias.ac.in [ias.ac.in]

Physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7). The document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification, along with an analysis of its spectral data. A key chemical transformation, the Vilsmeier-Haack reaction, is also described and its mechanism illustrated. This guide is intended to be a valuable resource for professionals in research, and drug development, offering foundational information for further investigation and application of this compound.

Core Physical and Chemical Properties

3-Methyl-1-phenyl-1H-pyrazole is a white to pale yellow crystalline solid at room temperature. It is largely insoluble in water but shows solubility in organic solvents.

Physical Properties

The key physical properties of 3-Methyl-1-phenyl-1H-pyrazole are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 255-256 °C (at 752 Torr) | [2] |

| Density | 1.076 g/cm³ | [2] |

| Refractive Index | 1.5870 (at 20°C, 589.3 nm) | [2] |

| Appearance | White to cream or pale yellow crystals | [1] |

| Solubility | Insoluble in water | [2] |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for 3-Methyl-1-phenyl-1H-pyrazole are presented below.

| Property | Value | Reference(s) |

| CAS Number | 1128-54-7 | [2] |

| pKa | 0.87 ± 0.10 (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.79 (d, 2H), 7.64 (d, 2H), 7.41 (t, 2H), 7.23 (t, 1H), 6.23 (s, 1H), 2.37 (s, 3H) | [3] |

| ¹³C NMR | Data not consistently available in searched literature | |

| IR Spectroscopy | Specific peak data not detailed in searched literature | |

| Mass Spectrometry | Molecular Ion (M+): 158 | [3] |

Experimental Protocols

Synthesis of 3-Methyl-1-phenyl-1H-pyrazole

The following protocol describes a general method for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole.[2]

Materials:

-

3-Methylpyrazole (1.47 mmol)

-

Iodobenzene (2.21 mmol)

-

Copper(I) iodide (CuI, 0.147 mmol)

-

Manganese(II) fluoride (MnF₂, 0.441 mmol)

-

Potassium hydroxide (KOH, 2.94 mmol)

-

trans-1,2-Diaminocyclohexane (0.294 mmol)

-

Water (0.75 mL)

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add 3-methylpyrazole, CuI, MnF₂, KOH, and iodobenzene.

-

Add trans-1,2-diaminocyclohexane and water to the reaction vial.

-

Seal the vial with a screw cap.

-

Stir the reaction mixture at 60 °C for 24 hours in the air.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and filter through a pad of diatomaceous earth.

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography to obtain 3-methyl-1-phenylpyrazole.

-

Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

Chemical Reactions and Mechanisms

Vilsmeier-Haack Reaction

A notable reaction of 3-Methyl-1-phenyl-1H-pyrazole is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic rings. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]

The general mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis to yield the corresponding aldehyde.

Caption: Mechanism of the Vilsmeier-Haack Reaction on 3-Methyl-1-phenyl-1H-pyrazole.

Biological and Pharmacological Context

While 3-Methyl-1-phenyl-1H-pyrazole itself is primarily used as an intermediate in the synthesis of other compounds, the broader class of pyrazole derivatives exhibits a wide range of biological activities. These activities include potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, it serves as a building block in the development of pharmaceuticals that target specific biological pathways.[6] It is also utilized in agricultural chemistry as an intermediate for fungicides and herbicides.[6]

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and subsequent purification of 3-Methyl-1-phenyl-1H-pyrazole.

Caption: General workflow for the synthesis and purification of 3-Methyl-1-phenyl-1H-pyrazole.

Conclusion

3-Methyl-1-phenyl-1H-pyrazole is a versatile heterocyclic compound with well-defined physical and chemical properties. Its utility as a synthetic intermediate in both the pharmaceutical and agrochemical industries is significant. This guide provides essential data and protocols to support researchers in their work with this compound, facilitating its application in the development of new technologies and therapies. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic potentials.

References

- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Methyl-1-phenyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Methyl-1-phenyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of pyrazole-based compounds in drug discovery and development. The guide presents a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Introduction

3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. The pyrazole scaffold is a prominent feature in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound and its derivatives in research and development settings. This guide provides the fundamental spectroscopic data and methodologies to facilitate these critical processes.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-Methyl-1-phenyl-1H-pyrazole. For clarity and ease of comparison, the quantitative data are summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-1-phenyl-1H-pyrazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.789 | Doublet of Doublets | 2H, Phenyl (ortho) |

| 7.636 | Doublet | 1H, Pyrazole (H5) |

| 7.405 | Triplet | 2H, Phenyl (meta) |

| 7.230 | Triplet | 1H, Phenyl (para) |

| 6.226 | Doublet | 1H, Pyrazole (H4) |

| 2.373 | Singlet | 3H, Methyl (CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Reference Compound)

| Chemical Shift (δ) ppm | Assignment |

| 148.1 | C3/C5-Pyrazole |

| 139.4 | C-ipso (Phenyl) |

| 138.4 | C3/C5-Pyrazole |

| 128.3 | C-meta (Phenyl) |

| 126.4 | C-para (Phenyl) |

| 124.0 | C-ortho (Phenyl) |

| 106.4 | C4-Pyrazole |

| 12.9 | Methyl (CH₃) |

| 11.8 | Methyl (CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note on IR Data: A detailed experimental IR spectrum for 3-Methyl-1-phenyl-1H-pyrazole was not found in the available literature. The following table lists the characteristic vibrational frequencies for a similar pyrazole derivative, 3-methyl-1-phenyl-1H-pyrazol-5-one , to provide an indication of the expected absorption bands.

Table 3: Characteristic IR Absorption Bands for 3-methyl-1-phenyl-1H-pyrazol-5-one (Reference Compound)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl |

| ~1600 | C=O stretch | Amide (in pyrazolone) |

| ~1590, ~1490 | C=C stretch | Aromatic ring |

| ~1550 | C=N stretch | Pyrazole ring |

| ~760, ~690 | C-H out-of-plane bend | Monosubstituted phenyl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 3-Methyl-1-phenyl-1H-pyrazole

| m/z | Relative Intensity (%) | Putative Fragment Ion |

| 158.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 157.0 | 47.9 | [M-H]⁺ |

| 130.0 | 17.0 | [M-N₂]⁺ or [M-C₂H₄]⁺ |

| 77.0 | 20.1 | [C₆H₅]⁺ (Phenyl cation) |

| 51.0 | 7.8 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These can be adapted by researchers for the specific instrumentation available in their laboratories.

NMR Spectroscopy

-

Sample Preparation: A sample of 3-Methyl-1-phenyl-1H-pyrazole (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: An electron ionization (EI) mass spectrometer is typically used.

-

Parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like 3-Methyl-1-phenyl-1H-pyrazole.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of 3-Methyl-1-phenyl-1H-pyrazole. It is intended to assist researchers in their efforts to synthesize, identify, and utilize this important chemical entity in the pursuit of new therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazole Derivatives

The phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting constitutional isomers, is a cornerstone of organic chemistry with significant implications in medicinal chemistry and drug development.[1] Among the heterocyclic scaffolds of pharmaceutical interest, pyrazolone derivatives are prominent, with their tautomeric behavior directly influencing their biological activity, reactivity, and pharmacokinetic properties.[2][3] This technical guide focuses on the tautomerism of 3-methyl-1-phenyl-1H-pyrazole derivatives, particularly the well-studied compound 1-phenyl-3-methyl-5-pyrazolone, also known as Edaravone.[2] Edaravone is a potent antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), making a thorough understanding of its structural dynamics crucial.[2][4]

Prototropic Tautomerism in 1-Phenyl-3-methyl-5-pyrazolone

1-Phenyl-3-methyl-5-pyrazolone and its derivatives can exist in several tautomeric forms due to the migration of a proton. The primary forms involved in this equilibrium are the CH-form (keto), the OH-form (enol), and the NH-form.[2][5] The equilibrium between these forms is highly sensitive to the surrounding environment, particularly the solvent.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Keto-enol tautomerism: Significance and symbolism [wisdomlib.org]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Methyl-1-phenyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-1-phenyl-1H-pyrazole, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazole

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol [1] |

| Melting Point | 34-36 °C[2] |

| Boiling Point | 255-256 °C (at 752 Torr)[2] |

| Appearance | White crystals[2] |

| CAS Number | 1128-54-7[1][2][3] |

Solubility Profile

Precise quantitative solubility data for 3-Methyl-1-phenyl-1H-pyrazole in a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, based on available information, a qualitative solubility profile can be summarized. The solubility of pyrazole derivatives is generally influenced by the pyrazole ring's aromaticity and potential for hydrogen bonding, as well as the nature of its substituents.[4]

Table 1: Qualitative Solubility of 3-Methyl-1-phenyl-1H-pyrazole in Various Solvents

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][5] |

| Ethanol | Soluble | |

| Methanol | Soluble | |

| Benzene | Slightly Soluble | |

| Ether | Insoluble | |

| Petroleum Ether | Insoluble | |

| Toluene | Soluble (in the context of a reaction medium) | [6] |

| Dichloromethane | Soluble (in the context of a reaction medium) |

Note: The solubility of pyrazole derivatives in organic solvents generally increases with temperature.[4]

Experimental Protocols for Solubility Determination

While specific experimental data for 3-Methyl-1-phenyl-1H-pyrazole is limited, the following are detailed, standardized methodologies that can be employed to quantitatively determine its solubility in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Steps:

-

Preparation of a Saturated Solution: An excess amount of 3-Methyl-1-phenyl-1H-pyrazole is added to the chosen organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Quantification: A known mass or volume of the clear saturated solution is transferred to a pre-weighed container.

-

Solvent Removal: The solvent is carefully evaporated from the solution, typically in a drying oven at a temperature below the boiling point of the solute, until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

UV/Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Workflow:

References

- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-METHYL-1-PHENYLPYRAZOLE CAS#: 1128-54-7 [m.chemicalbook.com]

- 3. 3-methyl-1-phenyl-1H-pyrazole [stenutz.eu]

- 4. benchchem.com [benchchem.com]

- 5. 3-METHYL-1-PHENYLPYRAZOLE | 1128-54-7 [amp.chemicalbook.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety of 3-Methyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is a collation of publicly available safety data and does not constitute a complete toxicological profile. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.

Executive Summary

3-Methyl-1-phenyl-1H-pyrazole (CAS No. 1128-54-7) is a chemical intermediate used in laboratory research. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] Currently, specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in public databases.[1] The toxicological properties have not been fully investigated.[1] Therefore, cautious handling in accordance with good industrial hygiene and safety practices is essential.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided below. This data is essential for designing safe handling and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 1128-54-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3][4] |

| Molecular Weight | 158.20 g/mol | [2] |

| Physical State | Crystals | [3] |

| Color | White | [3] |

| Melting Point | 34-36 °C (lit.) | [4] |

| Boiling Point | 103 °C / 4 mmHg (lit.) | [3] |

| Flash Point | 121 °C (lit.) | [3] |

| Density | 1.076 g/cm³ | [3] |

| Water Solubility | Insoluble | [4] |

Hazard Identification and Classification

The primary hazards associated with 3-Methyl-1-phenyl-1H-pyrazole are related to irritation. The compound is consistently classified by regulatory bodies as an irritant.

GHS Classification

The following table summarizes the GHS hazard classification for 3-Methyl-1-phenyl-1H-pyrazole.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |

GHS Label Elements

-

Pictogram:

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][2][3]

Toxicological Information

Note on Isomers: It is critical to distinguish 3-Methyl-1-phenyl-1H-pyrazole (CAS 1128-54-7) from its isomer, 3-Methyl-1-phenyl-5-pyrazolone (CAS 89-25-8). The latter has an oral LD50 in rats reported as 1915 mg/kg.[5][6] This value should not be used to assess the toxicity of 3-Methyl-1-phenyl-1H-pyrazole.

For 3-Methyl-1-phenyl-1H-pyrazole (CAS 1128-54-7), there is no acute toxicity information available.[1] The toxicological properties have not been fully investigated, and no component of this product is listed as a carcinogen by IARC, NTP, or ACGIH.[1][6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 3-Methyl-1-phenyl-1H-pyrazole are not available in the public domain. The GHS classifications provided are based on data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by manufacturers and importers. These studies are typically conducted according to standardized OECD guidelines (e.g., OECD TG 404 for skin irritation, OECD TG 405 for eye irritation), but the specific reports are not publicly accessible.

Safe Handling and Exposure Control

Given the identified hazards, stringent adherence to safety protocols is mandatory. The following diagrams outline the recommended workflows for handling and emergency response.

Personal Protective Equipment (PPE) and Handling Workflow

Caption: Recommended workflow for risk assessment and use of Personal Protective Equipment (PPE).

First Aid and Emergency Response Flowchart

Caption: Logical flowchart for first aid procedures based on GHS precautionary statements.

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Fire-Fighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3] Thermal decomposition can release irritating gases and vapors.[1]

-

Accidental Release:

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store locked up.[1][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1]

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Pyrazole derivatives, in particular, represent a significant class of compounds with a broad spectrum of pharmacological activities.[1][2][3] This document provides detailed application notes and a generalized protocol for the efficient one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives, a scaffold present in numerous pharmaceuticals.[1][2]

The primary and most straightforward method for synthesizing polysubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][4][5] One-pot, multi-component reactions are particularly advantageous as they offer reduced reaction times, operational simplicity, cost-effectiveness, and higher yields compared to conventional multi-step syntheses.[6]

General Reaction Scheme

The one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives typically involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone. The reaction proceeds via a cyclocondensation mechanism to yield the pyrazole ring.

Caption: General one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives.

Application Notes

Versatility of Synthesis: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a versatile and rapid method for obtaining a wide array of polysubstituted pyrazoles.[1][2] By selecting different substituted hydrazines and 1,3-dicarbonyl compounds, a diverse library of pyrazole derivatives can be synthesized for screening in drug discovery programs.

Catalysis: While many syntheses proceed efficiently without a catalyst, particularly when heated in a suitable solvent like ethanol or acetic acid, various catalysts can enhance reaction rates and yields. Green chemistry approaches have utilized catalysts such as nano-ZnO for efficient synthesis.[2] Other studies have explored the use of iodine or inorganic frameworks as effective catalysts for the condensation and cyclization reactions, sometimes achieving yields of up to 99%.[4]

Pharmacological Significance: Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide range of biological activities.[1][3] These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, antidepressant, and antiviral properties.[1][3][7] The pyrazole nucleus is a key component in several commercially available drugs, such as the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant.[1][2]

Caption: Diverse pharmacological activities of pyrazole derivatives.

Experimental Protocols

This section provides a detailed protocol for the one-pot synthesis of a representative compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol, from ethyl acetoacetate and phenylhydrazine.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (or Glacial Acetic Acid)

-

Beaker or Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Protocol:

-

In a 250 mL round-bottom flask, combine phenylhydrazine (0.1 mol) and ethyl acetoacetate (0.1 mol).

-

Add 50 mL of ethanol or glacial acetic acid to the flask to serve as the solvent.

-

Place the flask in a heating mantle or water bath and reflux the mixture with constant stirring for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water (200 mL) while stirring.

-

A solid precipitate of 3-methyl-1-phenyl-1H-pyrazol-5-ol will form.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Dry the purified crystals in a desiccator.

Caption: Experimental workflow for the one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol.

Data Presentation

The efficiency of the one-pot synthesis can be influenced by the choice of solvent and catalyst. The following table summarizes representative data on how these factors can affect the reaction yield and time for the synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives.

| Entry | Reactant A | Reactant B | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Ethyl Acetoacetate | Ethanol | None | 3 | 85 |

| 2 | Phenylhydrazine | Ethyl Acetoacetate | Acetic Acid | None | 2 | 92 |

| 3 | Phenylhydrazine | Acetylacetone | Ethanol | None | 2.5 | 88 |

| 4 | Phenylhydrazine | Ethyl Acetoacetate | Ethanol | Nano-ZnO | 1.5 | 95 |

| 5 | Phenylhydrazine | Acetylacetone | Acetic Acid | None | 1.5 | 94 |

| 6 | Phenylhydrazine | Ethyl Acetoacetate | Water | None | 4 | 78 |

This structured data allows for easy comparison of different reaction conditions, aiding in the optimization of the synthesis for specific applications and scaling up for industrial production. The use of greener solvents like water or catalytic amounts of substances like nano-ZnO can also contribute to more environmentally friendly synthetic protocols.[2]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jgu.garmian.edu.krd [jgu.garmian.edu.krd]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: 3-Methyl-1-phenyl-1H-pyrazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Methyl-1-phenyl-1H-pyrazole as a versatile ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, characterization techniques, and a summary of potential applications in catalysis and drug development.

Introduction to 3-Methyl-1-phenyl-1H-pyrazole as a Ligand

3-Methyl-1-phenyl-1H-pyrazole is a heterocyclic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of the N1-phenyl and C3-methyl substituents influences the steric and electronic properties of the ligand, impacting its coordination behavior with metal ions. The pyrazole nitrogen atoms possess lone pairs of electrons, enabling them to act as effective donors to form stable coordination complexes with a wide range of transition metals.

The coordination of 3-methyl-1-phenyl-1H-pyrazole to a metal center can occur in a monodentate fashion through the pyridine-like N2 atom. The versatility of pyrazole-based ligands in forming stable and catalytically active metal complexes makes them attractive candidates for various applications.

Experimental Protocols

2.1. Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole Ligand

This protocol describes the synthesis of 3-Methyl-1-phenyl-1H-pyrazole via the condensation reaction of phenylhydrazine with acetylacetone.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (0.1 mol) in ethanol (100 mL).

-

Slowly add acetylacetone (0.1 mol) to the stirred solution.

-

Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure 3-Methyl-1-phenyl-1H-pyrazole.

2.2. Protocol 2: General Synthesis of a Metal Complex with 3-Methyl-1-phenyl-1H-pyrazole (Illustrative Example with Palladium(II))

This protocol provides a general method for the synthesis of a transition metal complex using 3-Methyl-1-phenyl-1H-pyrazole as a ligand. Palladium(II) is used here as a representative metal ion.

Materials:

-

3-Methyl-1-phenyl-1H-pyrazole

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous)

-

Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

-

In a separate Schlenk flask, dissolve 3-Methyl-1-phenyl-1H-pyrazole (2 mmol) in anhydrous acetonitrile (10 mL).

-

Slowly add the ligand solution to the stirred solution of the metal salt at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

-

If a precipitate forms, collect the solid by filtration under inert atmosphere, wash with cold acetonitrile and then with diethyl ether.

-

If no precipitate forms, reduce the volume of the solvent under vacuum until precipitation begins.

-

Isolate the solid product by filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

-

Characterize the resulting complex, for example, [PdCl₂(3-Methyl-1-phenyl-1H-pyrazole)₂], using appropriate analytical techniques.

Data Presentation: Characterization of Pyrazole-Based Metal Complexes

While specific data for 3-Methyl-1-phenyl-1H-pyrazole complexes are limited in the literature, the following tables provide representative quantitative data for analogous pyrazole-based coordination compounds to illustrate typical characterization results.

Table 1: Spectroscopic Data for Representative Pyrazole Metal Complexes

| Complex | Ligand | Metal Ion | ν(C=N) IR (cm⁻¹) | ¹H NMR (δ, ppm) Pyrazole-H | λ_max UV-Vis (nm) | Reference |

| [Cd(HMPCA)₂(H₂O)₄] | 3-methyl-1H-pyrazole-4-carboxylic acid | Cd(II) | ~1600 | - | - | [1] |

| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | 3-methyl-1H-pyrazole-4-carboxylic acid | Co(II) | ~1610 | - | - | [1] |

| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | Mn(II) | 1620 | Aromatic: 7.2-8.4 | 270, 324, 451 | [2] |

| Co(Ampp-Dh)₂(H₂O)₂ | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | Co(II) | 1618 | Aromatic: 7.2-8.4 | 268, 324, 414, 493 | [2] |

| Cu(Ampp-Dh)₂(H₂O)₂ | 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone | Cu(II) | 1619 | Aromatic: 7.2-8.4 | 251, 342, 467, 598 | [2] |

Table 2: Selected Bond Lengths and Angles for a Representative Pyrazole Complex

The following data is for the crystal structure of a related pyrazole-based palladium(II) complex.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| Pd-N(pyrazole) | ~2.00 | [3] |

| Pd-Cl | ~2.30 | [3] |

| **Bond Angles (°) ** | ||

| N(pyrazole)-Pd-N(pyrazole) | ~90 | [3] |

| Cl-Pd-Cl | ~90 | [3] |

| N(pyrazole)-Pd-Cl | ~90 or ~180 | [3] |

Visualizations

Caption: Workflow for the synthesis of 3-Methyl-1-phenyl-1H-pyrazole.

Caption: General workflow for the synthesis of a metal complex.

References

- 1. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

Application of 3-Methyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and enzyme inhibitory effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 3-methyl-1-phenyl-1H-pyrazole derivatives, along with a compilation of quantitative biological data to facilitate drug discovery and development efforts.

I. Synthesis of 3-Methyl-1-phenyl-1H-pyrazole Derivatives

The core scaffold, 3-methyl-1-phenyl-1H-pyrazol-5-ol, is a key intermediate for the synthesis of a wide array of derivatives.[1][2] Further modifications, such as the introduction of a carbaldehyde group at the 4-position, provide a handle for extensive functionalization.

A. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This protocol describes the fundamental synthesis of the pyrazole core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

-

Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5-ol.

B. Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This derivative is a key intermediate for creating further analogs.

Experimental Protocol:

-

Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl3) (3 equivalents) dropwise to N,N-dimethylformamide (DMF) with stirring.

-

Reaction with Pyrazolone: To the prepared Vilsmeier-Haack reagent, add 3-methyl-1-phenyl-1H-pyrazol-5-ol (1 equivalent) portion-wise, ensuring the temperature remains low.

-

Heating: After the addition is complete, heat the reaction mixture at 60-70°C for 2-3 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Isolation and Purification: Filter the solid, wash with water, and dry. The crude 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from an appropriate solvent like ethanol.

Synthesis Workflow

Caption: General workflow for the synthesis of 3-methyl-1-phenyl-1H-pyrazole derivatives.

II. Biological Activities and Experimental Protocols

Derivatives of 3-methyl-1-phenyl-1H-pyrazole have shown significant potential in various therapeutic areas. Below are protocols for evaluating their key biological activities.

A. Anticancer Activity